![molecular formula C15H15N3O2 B2969733 N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide CAS No. 1385727-05-8](/img/structure/B2969733.png)
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
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Overview
Description
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide, also known as CK-636, is a small molecule inhibitor that has garnered attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of actin-depolymerizing factor (ADF)/cofilin, a protein that plays a critical role in regulating actin dynamics. In
Scientific Research Applications
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of ADF/cofilin, which is involved in a variety of cellular processes, including cell migration, cell division, and synaptic plasticity. This compound has been shown to inhibit the migration of cancer cells and to reduce the invasiveness of cancer cells in vitro. Additionally, this compound has been shown to improve the cognitive function of mice in a model of Alzheimer's disease.
Mechanism of Action
N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide inhibits the activity of ADF/cofilin by binding to the protein and preventing it from interacting with actin filaments. ADF/cofilin plays a critical role in regulating actin dynamics, which is essential for a variety of cellular processes. By inhibiting the activity of ADF/cofilin, this compound disrupts the actin cytoskeleton and impairs cellular processes that rely on actin dynamics.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the migration of cancer cells and to reduce the invasiveness of cancer cells in vitro. Additionally, this compound has been shown to improve the cognitive function of mice in a model of Alzheimer's disease. These effects are likely due to the inhibition of ADF/cofilin activity, which disrupts the actin cytoskeleton and impairs cellular processes that rely on actin dynamics.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its specificity for ADF/cofilin. This compound has been shown to selectively inhibit the activity of ADF/cofilin without affecting the activity of other actin-binding proteins. This specificity makes this compound a valuable tool for studying the role of ADF/cofilin in cellular processes. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. One direction is to explore its potential therapeutic applications in cancer and neurodegenerative diseases. This compound has been shown to inhibit the migration of cancer cells and to improve cognitive function in a mouse model of Alzheimer's disease, suggesting that it may have therapeutic potential in these diseases. Another direction is to further explore the mechanism of action of this compound. While it is known that this compound inhibits the activity of ADF/cofilin, the precise mechanism by which it does so is not fully understood. Finally, future research could focus on developing more potent and selective inhibitors of ADF/cofilin that could have even greater therapeutic potential.
Synthesis Methods
The synthesis of N-(1-cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-methyl-2-propenenitrile with 1-bromo-3-methylbutane to form N-(1-cyano-2-methylpropyl)prop-2-enamide. This intermediate is then reacted with 3,4-dihydroisoquinoline-1(2H)-one in the presence of a base to produce this compound.
properties
IUPAC Name |
N-(1-cyano-2-methylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)13(8-16)18-15(20)12-7-10-5-3-4-6-11(10)14(19)17-12/h3-7,9,13H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXIAILXIXYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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